1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
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Description
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28FN3O5 and its molecular weight is 517.557. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Applications
Recent research efforts have focused on the development of efficient synthesis techniques for heterocyclic compounds, including quinazoline-2,4(1H,3H)-diones, which are pivotal in the realm of medicinal chemistry. A noteworthy approach includes the use of cesium carbonate catalysis and carbon dioxide to synthesize quinazoline-2,4(1H,3H)-dione derivatives, highlighting a greener and more efficient synthesis pathway for such compounds. These methodologies are integral for the synthesis of several pharmacologically relevant drugs like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008; Mizuno et al., 2007).
Another innovative synthesis method involves a solvent-free synthesis under carbon dioxide atmosphere and a catalytic amount of DBU, offering an environmentally friendly and high-yield approach to synthesizing key quinazoline derivatives (Mizuno et al., 2007). Similarly, the electrochemical oxidation of hydantoins has been studied for its potential in modifying hydantoin derivatives, showcasing an alternative pathway for chemical synthesis that might be applicable to related compounds (Nosheen et al., 2012).
Molecular Structure and Mechanistic Insights
The molecular structure and crystallography of related compounds offer profound insights into the chemical behavior and potential applications of 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione derivatives. For instance, the study of the crystal and molecular structure of similar benzyl-azaspiro derivatives reveals intricate details about molecular conformations and hydrogen bonding patterns that could be fundamental in drug design processes (Manjunath et al., 2011).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O5/c1-37-25-15-23-24(16-26(25)38-2)32(17-20-7-11-22(30)12-8-20)29(36)33(28(23)35)18-19-5-9-21(10-6-19)27(34)31-13-3-4-14-31/h5-12,15-16H,3-4,13-14,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDODDFJRLMBAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione |
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